molecular formula C16H14BrNO B5875938 N-(2-bromophenyl)-3-(4-methylphenyl)acrylamide

N-(2-bromophenyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5875938
M. Wt: 316.19 g/mol
InChI Key: QFCSTBWOGVPXMQ-ZHACJKMWSA-N
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Description

N-(2-bromophenyl)-3-(4-methylphenyl)acrylamide, commonly known as BMA, is a chemical compound that has gained significant attention in scientific research applications. BMA belongs to the class of acrylamides, which are widely used in various fields, including pharmaceuticals, agriculture, and material science.

Scientific Research Applications

BMA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BMA has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. BMA has also been investigated for its potential use as a molecular probe for imaging and sensing applications. In material science, BMA has been used as a monomer for the synthesis of functional polymers and nanomaterials.

Mechanism of Action

The mechanism of action of BMA is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the target cells. BMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. BMA has also been reported to interact with the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMA depend on its concentration and the target cells. At low concentrations, BMA has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. At higher concentrations, BMA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BMA has also been reported to exhibit antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMA in lab experiments is its relatively simple synthesis method and low cost. BMA is also stable under normal lab conditions and can be easily stored and transported. However, BMA has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and activity. BMA can also exhibit cytotoxicity at high concentrations, which can limit its use in some applications.

Future Directions

There are several future directions for the research on BMA. One potential application is the development of BMA-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of BMA-based functional materials, such as sensors and catalysts. Further studies are also needed to investigate the mechanism of action of BMA and its potential interactions with other biomolecules. In addition, the optimization of the synthesis method and the improvement of the bioavailability and activity of BMA can open up new opportunities for its applications in various fields.
Conclusion:
In conclusion, BMA is a promising chemical compound with potential applications in various scientific fields. Its simple synthesis method, low cost, and stable properties make it an attractive candidate for further research. The understanding of the mechanism of action and the biochemical and physiological effects of BMA can provide insights into its potential applications and limitations. The future directions for the research on BMA can lead to the development of novel drugs and materials with improved properties and performance.

Synthesis Methods

The synthesis of BMA involves the reaction between 2-bromobenzamide and p-toluidine in the presence of a base catalyst. This reaction results in the formation of BMA as a white crystalline solid with a melting point of 154-156°C. The yield of BMA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c1-12-6-8-13(9-7-12)10-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCSTBWOGVPXMQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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